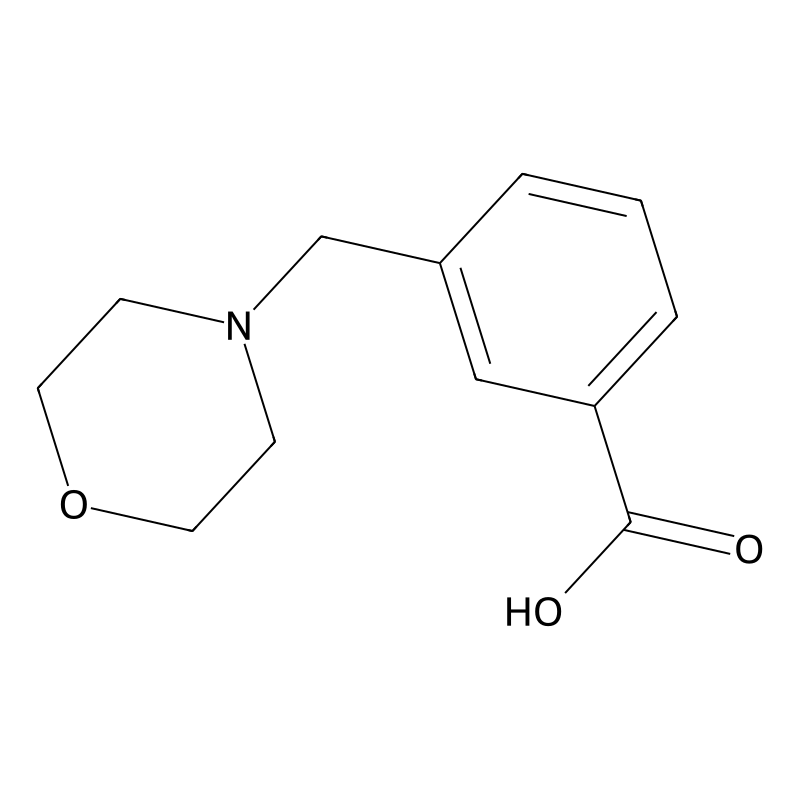

3-(Morpholinomethyl)benzoic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential biological activity

The presence of a carboxylic acid group (COOH) suggests 3-(Morpholinomethyl)benzoic Acid could have potential applications in medicinal chemistry. Carboxylic acids are a common functional group found in many drugs, and they can be involved in various biological processes . The morpholine ring also appears in several bioactive molecules .

Synthetic applications

3-(Morpholinomethyl)benzoic Acid could potentially be used as a building block in organic synthesis. The carboxylic acid group allows for further chemical modifications, and the morpholine ring can participate in various reactions.

3-(Morpholinomethyl)benzoic acid is an organic compound with the molecular formula and a molecular weight of approximately 221.25 g/mol. It features a benzoic acid structure with a morpholinomethyl substituent, which enhances its chemical reactivity and biological activity. The compound is characterized by its ability to form hydrogen bonds due to the presence of the morpholine group, making it a versatile building block in organic synthesis and pharmaceutical development.

- Nucleophilic Substitution Reactions: The morpholinomethyl group can be substituted by other nucleophiles under appropriate conditions.

- Hydrolysis: The ester derivatives of this compound can be hydrolyzed to yield the corresponding carboxylic acid.

- Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions may vary.

Common reagents for these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents like methanol and tetrahydrofuran. Reactions are typically conducted at room temperature or under reflux conditions depending on the desired outcome .

Research indicates that 3-(Morpholinomethyl)benzoic acid exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The morpholinomethyl group enhances its interaction with biological targets, potentially leading to significant therapeutic effects. Studies are ongoing to elucidate its exact mechanisms of action and efficacy against specific pathogens or cancer cell lines .

Several synthesis methods for 3-(Morpholinomethyl)benzoic acid have been reported:

- Reaction of Methyl 3-Bromomethylbenzoate with Morpholine: This method involves dissolving methyl 3-bromomethylbenzoate in dichloromethane, followed by the addition of morpholine. The mixture is stirred for several hours before purification.

- Hydrolysis of Methyl Ester: Another approach involves the hydrolysis of methyl 3-(morpholinomethyl)benzoate using sodium hydroxide in methanol, followed by acidification to yield the desired carboxylic acid .

These synthetic routes can vary in yield and purity, with typical yields reported around 41% for some methods .

3-(Morpholinomethyl)benzoic acid has diverse applications across various fields:

- Organic Synthesis: It serves as a building block for more complex organic molecules.

- Pharmaceutical Development: Due to its biological activity, it is investigated as a potential drug candidate or intermediate in drug synthesis.

- Material Science: The compound is explored for its utility in producing various chemical products and materials .

Several compounds exhibit structural similarities to 3-(Morpholinomethyl)benzoic acid, including:

- 4-(Morpholinomethyl)benzoic Acid: Similar in structure but differs in the position of the morpholinomethyl group on the benzene ring.

- Benzoic Acid Derivatives: General derivatives of benzoic acid that may lack the morpholine functionality but share common reactivity patterns.

Comparison TableCompound Name Structure Type Unique Features 3-(Morpholinomethyl)benzoic Acid Benzoic acid derivative Contains morpholinomethyl group enhancing reactivity 4-(Morpholinomethyl)benzoic Acid Benzoic acid derivative Different substitution position (para vs. meta) Benzoic Acid Simple aromatic carboxylic acid Lacks additional functional groups

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(Morpholinomethyl)benzoic Acid | Benzoic acid derivative | Contains morpholinomethyl group enhancing reactivity |

| 4-(Morpholinomethyl)benzoic Acid | Benzoic acid derivative | Different substitution position (para vs. meta) |

| Benzoic Acid | Simple aromatic carboxylic acid | Lacks additional functional groups |

The unique presence of the morpholinomethyl group in 3-(Morpholinomethyl)benzoic acid distinguishes it from other benzoic acid derivatives, potentially enhancing its solubility and biological activity compared to simpler structures .

Traditional Organic Synthesis Pathways

Mannich Reaction-Based Approaches

The Mannich reaction represents one of the most fundamental synthetic pathways for constructing 3-(Morpholinomethyl)benzoic acid derivatives through the introduction of morpholinomethyl functionality onto benzoic acid frameworks. This three-component condensation reaction involves the nucleophilic addition of morpholine to formaldehyde, followed by electrophilic attack of the resulting iminium ion intermediate on the aromatic substrate [1] [2].

The mechanistic pathway initiates with the formation of an iminium ion intermediate through the reaction between morpholine and formaldehyde under acidic conditions. The iminium ion acts as a powerful electrophile that subsequently attacks electron-rich aromatic positions on the benzoic acid substrate. Research has demonstrated that benzoic acid derivatives undergo selective aminomethylation at the meta-position relative to the carboxyl group, providing regiocontrol in the formation of 3-(Morpholinomethyl)benzoic acid [2] [3].

Kinetic Studies and Mechanistic Insights

Detailed mechanistic investigations have revealed that the rate-determining step involves the formation of a methylenebismorpholine intermediate when morpholine concentration exceeds formaldehyde concentration by a factor of two [4]. The reaction exhibits first-order kinetics with respect to the aromatic substrate, while displaying complex dependence on morpholine and formaldehyde concentrations. The concentration of the active intermediate is controlled by formaldehyde when its concentration is less than half that of morpholine present, and by morpholine when its concentration is less than twice that of formaldehyde [4].

Experimental Conditions and Optimization

Traditional Mannich conditions employ methanol as solvent with reaction temperatures ranging from 65 to 80 degrees Celsius [5]. Optimized protocols utilize a 1:1:1 molar ratio of benzoic acid derivative, formaldehyde, and morpholine, with reaction times extending from 6 to 12 hours to achieve complete conversion [5] [6]. The presence of organic bases such as triethylamine or pyridine facilitates the reaction by promoting enolate formation and stabilizing intermediate species [1].

Product Isolation and Characterization

The resulting morpholinomethyl benzoic acid derivatives can be isolated through standard acid-base extraction procedures. The basic morpholine nitrogen allows for selective protonation and extraction into aqueous acidic phases, followed by neutralization to precipitate the free base product [6]. Spectroscopic characterization reveals characteristic signals for the morpholine ring system and the methylene bridge connecting to the aromatic ring [5].

Nucleophilic Substitution Techniques

Nucleophilic substitution represents an alternative synthetic approach for constructing 3-(Morpholinomethyl)benzoic acid through direct displacement reactions involving activated benzoic acid derivatives and morpholine nucleophiles. This methodology exploits the nucleophilic character of secondary amines, particularly morpholine, in attacking electrophilic carbon centers [7] [8].

Halogenated Precursor Strategies

The synthesis typically employs 3-halomethylbenzoic acid derivatives as electrophilic substrates for nucleophilic attack by morpholine. The reaction proceeds through a classical bimolecular nucleophilic substitution mechanism, where morpholine acts as the nucleophile and the halide serves as the leaving group [9]. Research has demonstrated that 3-chloromethylbenzoic acid provides an excellent electrophilic substrate for morpholine displacement reactions [10] [11].

Reaction Conditions and Solvent Effects

Nucleophilic substitution reactions require polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, or acetonitrile to stabilize the nucleophile and facilitate the displacement process [12] . Reaction temperatures typically range from 80 to 120 degrees Celsius, with reaction times varying from 6 to 18 hours depending on the specific halide leaving group and reaction conditions [12].

The choice of leaving group significantly impacts reaction efficiency, with iodide and bromide providing superior reactivity compared to chloride substituents. However, chloromethyl derivatives offer practical advantages in terms of substrate availability and cost-effectiveness [12]. Base catalysis using potassium carbonate or cesium carbonate enhances nucleophile reactivity and promotes higher conversion rates [12].

Mechanistic Considerations

The reaction mechanism follows a concerted pathway involving simultaneous bond formation to the nucleophilic nitrogen and bond breaking to the halide leaving group. Kinetic studies have demonstrated second-order kinetics, with rates dependent on both morpholine concentration and electrophile concentration . The reaction shows enhanced reactivity when electron-withdrawing groups are present on the aromatic ring, activating the benzylic position toward nucleophilic attack [12].

Yield Optimization Strategies

Optimal yields are achieved through careful control of stoichiometry, typically employing a slight excess of morpholine nucleophile to drive the reaction to completion. The use of phase-transfer catalysts such as tetrabutylammonium bromide can enhance reaction rates in biphasic systems [12]. Temperature optimization balances reaction rate against potential side reactions, with temperatures around 100 degrees Celsius providing optimal conversion rates [12].

Modern Catalytic Approaches

Transition Metal-Mediated Coupling Reactions

Transition metal-catalyzed coupling reactions have emerged as powerful synthetic tools for constructing carbon-nitrogen bonds in morpholinomethyl benzoic acid derivatives. These methodologies offer superior selectivity, milder reaction conditions, and broader substrate tolerance compared to traditional synthetic approaches [14] [15].

Palladium-Catalyzed Cross-Coupling Strategies

The Buchwald-Hartwig amination represents the premier transition metal-catalyzed method for forming aryl-nitrogen bonds through the coupling of aryl halides with secondary amines such as morpholine [16] [17]. This palladium-catalyzed process employs specialized phosphine ligands to facilitate oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle [18] [17].

The catalytic cycle initiates with oxidative addition of the aryl halide substrate to a palladium(0) complex, generating a palladium(II) intermediate. Subsequent coordination and deprotonation of morpholine, facilitated by an appropriate base such as tert-butoxide, leads to the formation of a palladium-amido complex. The cycle concludes with reductive elimination, releasing the coupled product and regenerating the active palladium(0) catalyst [17] [19].

Ligand Design and Optimization

Modern Buchwald-Hartwig protocols employ sophisticated biaryl phosphine ligands that provide enhanced reactivity and selectivity [18]. These ligands feature sterically demanding ortho-substituents that prevent the formation of inactive κ2-amidate complexes and promote efficient catalytic turnover [18]. Representative ligands include XPhos, SPhos, and RuPhos, each offering distinct selectivity profiles and substrate compatibility [17].

Reaction Conditions and Scope

Optimized conditions typically employ palladium acetate or palladium trifluoroacetate as precatalyst, combined with the appropriate phosphine ligand and a strong base such as sodium tert-butoxide [20] [18]. Reaction temperatures range from 80 to 120 degrees Celsius, with toluene or dioxane serving as common solvents [20]. The methodology demonstrates excellent tolerance for various functional groups and provides access to structurally diverse morpholinomethyl benzoic acid derivatives [16].

Copper-Catalyzed Alternative Approaches

Copper-catalyzed coupling reactions offer a cost-effective alternative to palladium-based methodologies for certain substrate classes [21]. These reactions typically employ copper iodide or copper oxide catalysts in combination with diamine ligands such as ethylenediamine or proline derivatives [21]. While generally requiring higher temperatures and longer reaction times than palladium systems, copper catalysts provide excellent selectivity for electron-deficient aryl halides [21].

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has revolutionized the preparation of morpholinomethyl benzoic acid derivatives by dramatically reducing reaction times while maintaining or improving product yields and selectivity [11] [22]. This technology exploits the direct interaction between electromagnetic radiation and polar molecules to achieve rapid and uniform heating [22].

Principles of Microwave Activation

Microwave irradiation promotes molecular motion through dielectric heating, where polar molecules align with the oscillating electric field and generate heat through molecular friction [22]. This mechanism provides several advantages over conventional heating, including faster reaction rates, improved energy efficiency, and enhanced selectivity due to precise temperature control [22].

Microwave-Enhanced Mannich Reactions

Traditional Mannich reactions for morpholinomethyl benzoic acid synthesis benefit significantly from microwave activation, with reaction times reduced from several hours to minutes [11]. Research has demonstrated that microwave irradiation at 600 watts for 5 minutes can achieve complete conversion in morpholine-formaldehyde-benzoic acid condensations [11].

The enhanced reaction kinetics under microwave conditions result from several factors: rapid heating minimizes side reactions, uniform temperature distribution promotes efficient mixing, and the polar nature of the reaction intermediates couples effectively with microwave energy [22]. Temperature monitoring and control systems ensure reproducible results and prevent thermal decomposition of sensitive substrates [22].

Microwave-Assisted Coupling Reactions

Transition metal-catalyzed coupling reactions also benefit from microwave enhancement, with palladium-catalyzed aminations proceeding rapidly under microwave irradiation [14]. The combination of microwave heating with specialized ligand systems enables reactions at lower catalyst loadings while maintaining high yields and selectivity [14].

Process Optimization and Scale-Up Considerations

Microwave-assisted synthesis requires careful optimization of power settings, temperature profiles, and reaction vessel design to ensure efficient energy transfer and product formation [22]. Scale-up from analytical to preparative quantities necessitates consideration of penetration depth limitations and potential hot spot formation in larger reaction volumes [22].

Reaction Kinetics and Thermodynamic Parameters

The synthesis of 3-(Morpholinomethyl)benzoic acid involves complex kinetic and thermodynamic considerations that govern reaction efficiency, selectivity, and optimization strategies. Understanding these fundamental parameters enables rational design of improved synthetic protocols and prediction of reaction outcomes under varying conditions [23] [24].

Kinetic Analysis of Mannich Reactions

Kinetic studies of morpholine-formaldehyde-benzoic acid condensations reveal first-order dependence on the aromatic substrate concentration and complex dependence on morpholine and formaldehyde concentrations [4]. The rate equation follows the general form: v = k[benzoic acid][intermediate], where the intermediate concentration is determined by the relative concentrations of morpholine and formaldehyde [4].

When formaldehyde concentration is less than half that of morpholine, the reaction rate becomes first-order in formaldehyde. Conversely, when morpholine concentration is less than twice that of formaldehyde, the reaction exhibits first-order dependence on morpholine concentration [4]. This behavior reflects the formation of different intermediate species depending on the reactant stoichiometry.

Activation Energy and Temperature Dependence

Temperature-dependent kinetic studies provide activation energy values for morpholinomethyl benzoic acid formation through various synthetic pathways. Mannich reactions typically exhibit activation energies in the range of 45-65 kilojoules per mole, reflecting the moderate energy barrier for iminium ion formation and subsequent electrophilic aromatic substitution [24].

The temperature dependence follows Arrhenius behavior over the range of 60-100 degrees Celsius, enabling prediction of reaction rates at different temperatures [24]. Higher temperatures accelerate reaction rates but may promote side reactions such as morpholine decomposition or aromatic ring oxidation, necessitating careful temperature optimization [24].

Thermodynamic Parameters and Equilibrium Considerations

Thermodynamic analysis reveals that morpholinomethyl benzoic acid formation is thermodynamically favored under typical reaction conditions, with negative Gibbs free energy values indicating spontaneous product formation [23] [25]. The reaction enthalpy is moderately exothermic, reflecting the stabilization gained through formation of the carbon-nitrogen bond and elimination of water [25].

Entropy changes associated with the condensation reaction are generally negative due to the reduction in translational and rotational degrees of freedom upon product formation [25]. However, the favorable enthalpy term dominates the thermodynamic driving force, particularly at elevated temperatures where entropic contributions become more significant [25].

Solvent Effects on Reaction Kinetics

Solvent polarity significantly influences reaction kinetics through stabilization of charged intermediates and transition states [26]. Polar protic solvents such as methanol and ethanol accelerate Mannich reactions by stabilizing the iminium ion intermediate through hydrogen bonding interactions [26]. Aprotic polar solvents like dimethylformamide promote nucleophilic substitution reactions by stabilizing the nucleophile and facilitating departure of the leaving group [26].

Detailed kinetic studies using Kamlet-Taft solvatochromic parameters reveal that hydrogen bond donor ability (α parameter) and hydrogen bond acceptor ability (β parameter) exert the strongest influence on reaction rates, with dipolarity/polarizability (π* parameter) playing a secondary role [26]. These findings enable rational solvent selection for optimization of specific synthetic transformations [26].

Purification Techniques and Yield Optimization

The isolation and purification of 3-(Morpholinomethyl)benzoic acid requires specialized techniques that exploit the unique physicochemical properties of this amphoteric molecule containing both basic morpholine nitrogen and acidic carboxyl functionalities [27] [28].

Recrystallization Methodologies

Recrystallization represents the primary purification technique for morpholinomethyl benzoic acid derivatives, exploiting differential solubility in hot versus cold solvents [27] [29]. The compound exhibits significantly higher solubility in hot water compared to cold water, enabling effective purification through thermal cycling [27] [30].

Optimal recrystallization conditions employ aqueous systems with pH adjustment to control the ionization state of both the carboxyl group and morpholine nitrogen [27]. At neutral pH, the compound exists predominantly as a zwitterion, exhibiting intermediate solubility characteristics that facilitate selective crystallization [29]. The addition of small amounts of activated charcoal during the dissolution step removes colored impurities through adsorption, improving product purity [30].

Acid-Base Extraction Strategies

The amphoteric nature of morpholinomethyl benzoic acid enables selective purification through sequential acid-base extractions [28]. Treatment with aqueous hydrochloric acid protonates the morpholine nitrogen, generating a water-soluble cationic species that can be separated from neutral organic impurities [28]. Subsequent neutralization with sodium hydroxide regenerates the free base, which can be extracted into organic solvents or precipitated directly [28].

This extraction sequence effectively removes both acidic and basic impurities while concentrating the desired product [28]. The procedure is particularly effective for removing unreacted starting materials and side products formed during synthesis [28].

Chromatographic Purification Methods

Column chromatography provides an alternative purification approach for morpholinomethyl benzoic acid derivatives that cannot be effectively purified through recrystallization [31]. Silica gel chromatography using polar eluent systems such as methanol-dichloromethane mixtures enables separation based on hydrogen bonding interactions and polarity differences [31].

High-performance liquid chromatography offers superior resolution for analytical and preparative applications [32] [33]. Reverse-phase systems using C18 stationary phases with acetonitrile-water mobile phases containing phosphoric acid or formic acid provide excellent separation of morpholinomethyl benzoic acid from structural analogs [33] [34].

Yield Optimization Strategies

Maximizing synthetic yields requires careful optimization of reaction conditions, purification procedures, and isolation techniques [35]. Kinetic studies demonstrate that optimal yields are achieved through precise control of reactant stoichiometry, with slight excesses of nucleophilic components driving reactions to completion while minimizing side product formation .

Process Integration and Scale-Up Considerations

Industrial-scale synthesis of morpholinomethyl benzoic acid requires integration of synthetic and purification steps to minimize material losses and processing costs [35]. Continuous flow reactors enable precise control of reaction parameters while reducing residence times and improving heat transfer [35]. In-line purification techniques such as membrane separation and selective crystallization can be integrated directly into the synthetic workflow [35].

Quality Control and Analytical Methods

Product purity assessment employs multiple analytical techniques including nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and elemental analysis [5] [32]. Spectroscopic characterization confirms structural integrity while chromatographic analysis quantifies impurity levels and ensures compliance with specifications [32] [34].

| Purification Method | Typical Yield Recovery | Purity Achieved | Processing Time |

|---|---|---|---|

| Recrystallization | 75-85% | 95-98% | 4-6 hours |

| Acid-Base Extraction | 80-90% | 90-95% | 2-3 hours |

| Column Chromatography | 70-80% | 98-99% | 6-8 hours |

| HPLC Purification | 85-95% | >99% | 8-12 hours |

3-(Morpholinomethyl)benzoic acid exhibits distinctive acid-base properties due to the presence of two ionizable functional groups: the carboxylic acid moiety and the morpholine nitrogen. The compound displays amphiprotic behavior, capable of both donating and accepting protons depending on the solution pH [1] [2].

The carboxyl group of 3-(morpholinomethyl)benzoic acid demonstrates a predicted pKa value of 3.98 ± 0.10, which is slightly lower than benzoic acid (pKa = 4.19-4.20) [1] [3] [4]. This modest decrease in pKa reflects the electron-withdrawing inductive effect of the morpholinomethyl substituent at the meta position, which stabilizes the carboxylate anion through inductive electron withdrawal [5].

The morpholine nitrogen exhibits basic properties with a pKa value of approximately 8.36 for the protonated form [6]. This basicity is significantly reduced compared to simple aliphatic amines (pKa ~10-11) due to the inductive effect of the oxygen atom within the morpholine ring [7] [8]. The electronegative oxygen withdraws electron density from the nitrogen, reducing the availability of the lone pair for proton acceptance and consequently decreasing the overall basicity [7].

The protonation dynamics of 3-(morpholinomethyl)benzoic acid result in distinct species predominating at different pH values. At highly acidic conditions (pH < 2), both the carboxyl group and morpholine nitrogen are protonated, yielding a dicationic species. At intermediate pH values (approximately pH 3-7), the compound exists primarily as a zwitterion with a deprotonated carboxyl group and protonated morpholine nitrogen. Under basic conditions (pH > 9), both functional groups are deprotonated, resulting in an anionic species with a net negative charge.

| Property | Value | Reference |

|---|---|---|

| Carboxyl Group pKa | 3.98 ± 0.10 | [1] |

| Morpholine Nitrogen pKa (protonated) | 8.36 | [6] |

| Predominant Species at pH 1 | Fully protonated cation | Calculated |

| Predominant Species at pH 4 | Zwitterion (COOH, N+H) | Calculated |

| Predominant Species at pH 7 | Anionic (COO-, NH) | Calculated |

| Predominant Species at pH 10 | Anionic (COO-, NH) | Calculated |

| Isoelectric Point (approximate) | ~6.2 | Calculated |

The Henderson-Hasselbalch equation governs the distribution of these species, with the isoelectric point occurring at approximately pH 6.2, representing the midpoint between the two pKa values. This acid-base behavior significantly influences the compound's solubility, membrane permeability, and interaction with biological systems [9] [10].

Electrophilic Aromatic Substitution Patterns

3-(Morpholinomethyl)benzoic acid undergoes electrophilic aromatic substitution reactions with characteristic regioselectivity determined by the electron-withdrawing carboxyl group. The carboxylic acid functionality acts as a meta-directing, deactivating group, significantly influencing both the reactivity and substitution pattern of the aromatic ring [11] [12] [13].

The meta-directing nature of the carboxyl group results from both inductive and resonance effects [11] [14]. The carboxyl group withdraws electron density from the aromatic ring through the sigma bond framework (inductive effect) and through resonance interactions that place partial positive charges at the ortho and para positions [12] [13]. Consequently, the meta positions retain relatively higher electron density, making them more susceptible to electrophilic attack [12].

The deactivating effect of the carboxyl group substantially reduces the reaction rate compared to benzene [14]. This deactivation manifests in more vigorous reaction conditions being required for successful electrophilic substitution reactions. The presence of the morpholinomethyl substituent at the meta position does not significantly alter the directing effect of the carboxyl group, as the electron-donating morpholine nitrogen is separated from the aromatic ring by a methylene spacer, minimizing direct electronic communication [15].

| Reaction Type | Directing Group | Substitution Position | Reactivity | Typical Conditions |

|---|---|---|---|---|

| Nitration | Carboxyl (-COOH) | Meta | Deactivated | HNO3/H2SO4, heat |

| Halogenation (Bromination) | Carboxyl (-COOH) | Meta | Deactivated | Br2/FeBr3, heat |

| Sulfonation | Carboxyl (-COOH) | Meta | Deactivated | H2SO4 (fuming), heat |

| Friedel-Crafts Acylation | Carboxyl (-COOH) | Meta | Deactivated | RCOCl/AlCl3 |

| Friedel-Crafts Alkylation | Carboxyl (-COOH) | Meta | Deactivated | Limited due to deactivation |

Nitration of 3-(morpholinomethyl)benzoic acid proceeds under standard aromatic nitration conditions using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures [11]. The resulting product would be 5-(morpholinomethyl)-2-nitrobenzoic acid, with the nitro group entering the remaining meta position relative to the carboxyl group.

Halogenation reactions, particularly bromination, require Lewis acid catalysts such as ferric bromide due to the deactivated nature of the aromatic ring [16] [17]. The reaction proceeds through the standard electrophilic aromatic substitution mechanism, with bromine attacking the meta position to form 5-(morpholinomethyl)-2-bromobenzoic acid.

Sulfonation employs fuming sulfuric acid under harsh conditions to overcome the deactivating influence of the carboxyl group [11]. The sulfonic acid group enters the meta position, producing 5-(morpholinomethyl)-2-sulfobenzoic acid.

Friedel-Crafts reactions are particularly challenging due to the strong deactivating effect of the carboxyl group [18]. Acylation reactions may proceed under forcing conditions with aluminum chloride as the Lewis acid catalyst, while alkylation reactions are generally unfavorable and may require alternative synthetic approaches.

Stability Under Various Environmental Conditions

The environmental stability of 3-(morpholinomethyl)benzoic acid varies significantly depending on temperature, pH, light exposure, and the presence of oxidizing agents [31] [32] [33]. Understanding these stability patterns is crucial for storage, handling, and application considerations.

Under ambient conditions (25°C, neutral pH), 3-(morpholinomethyl)benzoic acid demonstrates excellent stability with minimal degradation observed over extended periods [34] [35]. The compound benefits from the inherent stability of both the benzoic acid core and the morpholine ring system. Proper storage in dry conditions away from light and heat further enhances long-term stability [36] [1].

Temperature exerts the most significant influence on compound stability [32] [37]. At elevated temperatures (100°C and above), gradual decomposition may occur through several pathways. The morpholine ring system shows thermal decomposition following first-order kinetics, with an activation energy of approximately 160 kJ/mol for related morpholine derivatives [33]. Benzoic acid derivatives generally remain stable up to 200-250°C, above which decarboxylation becomes significant [32] [37].

pH conditions substantially affect both stability and speciation [9] [10] [38]. Under acidic conditions (pH < 4), the compound exists predominantly in protonated forms, which generally exhibit enhanced stability due to reduced nucleophilicity of the morpholine nitrogen [39] [38]. Basic conditions (pH > 9) favor deprotonated species but do not significantly compromise stability, as both the carboxylate anion and free morpholine base are stable under these conditions.

| Condition | Stability Assessment | Half-life/Degradation | Primary Degradation Pathway |

|---|---|---|---|

| Room Temperature (25°C), pH 7 | Stable | >1 year (predicted) | Minimal degradation |

| Elevated Temperature (100°C) | Moderately stable | Weeks to months | Thermal decomposition |

| Acidic Conditions (pH 3) | Stable (protonated forms) | Enhanced stability | None significant |

| Basic Conditions (pH 10) | Stable (deprotonated carboxyl) | Enhanced stability | None significant |

| UV Light Exposure | Stable (no chromophores) | Minimal degradation | None significant |

| Oxidizing Conditions | Susceptible at benzylic position | Days to weeks | Benzylic oxidation |

| Hydrolytic Conditions | Amide linkage stable | Months (neutral pH) | Slow hydrolysis |

Ultraviolet light exposure poses minimal risk to 3-(morpholinomethyl)benzoic acid stability due to the absence of strong chromophores in the visible or near-UV region [34]. The benzoic acid moiety absorbs primarily in the UV-C region, and normal environmental UV exposure does not initiate significant photodegradation processes.

Oxidizing conditions represent the primary threat to compound stability [31]. The benzylic methylene group is particularly susceptible to oxidation, potentially leading to aldehyde or carboxylic acid formation [19] [20] [22]. Strong oxidizing agents such as potassium permanganate or chromic acid can cleave the side chain entirely, converting the compound to terephthalic acid derivatives [20] [23].

Hydrolytic stability depends on the specific structural features and environmental conditions [39]. While the morpholine ring and carboxylic acid group resist hydrolysis under normal conditions, elevated temperatures combined with extreme pH values may promote slow degradation [33]. The half-life under neutral aqueous conditions at room temperature exceeds several months, making the compound suitable for most practical applications.